

# ANT2681: A Technical Overview of New Delhi Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANT2681   |           |
| Cat. No.:            | B15566183 | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

#### **Executive Summary**

The global proliferation of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo- $\beta$ -lactamase (NDM) represents a critical threat to public health.[1][2] NDM enzymes confer resistance to a broad spectrum of  $\beta$ -lactam antibiotics, including the carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections.[3] **ANT2681** is a potent, specific, and competitive inhibitor of metallo- $\beta$ -lactamases (MBLs) currently in clinical development in combination with the carbapenem antibiotic meropenem.[1] [2][4][5] This document provides a detailed technical overview of **ANT2681**, focusing on its mechanism of action, quantitative inhibitory profile against NDM, and the key experimental methodologies used to characterize its efficacy.

#### **Mechanism of Action**

The primary mechanism of carbapenem resistance in NDM-producing bacteria is the enzymatic hydrolysis of the  $\beta$ -lactam ring by the NDM enzyme. NDM belongs to the B1 subclass of metallo- $\beta$ -lactamases, which utilize a dinuclear zinc ion cluster in their active site to coordinate and hydrolyze the antibiotic.[6][7]

**ANT2681** functions as a competitive inhibitor, specifically targeting this enzymatic activity.[1][4] It interacts directly with the dinuclear zinc ions in the NDM active site, preventing the binding and subsequent hydrolysis of  $\beta$ -lactam substrates like meropenem.[6][7] By neutralizing the



primary resistance mechanism, **ANT2681** effectively restores the antibacterial activity of its partner antibiotic.

Figure 1. Mechanism of ANT2681 Inhibition.

#### **Quantitative Inhibitory Data**

The efficacy of **ANT2681** has been quantified through direct enzyme inhibition assays and extensive antimicrobial susceptibility testing against a large collection of clinical isolates.

#### In Vitro Enzyme Inhibition

**ANT2681** demonstrates potent and specific inhibition of NDM-1, with a lower affinity for other clinically relevant metallo- $\beta$ -lactamases such as VIM and IMP. This specificity underscores its targeted design.

| Enzyme | ANT2681 Inhibition Constant (Ki)                           |
|--------|------------------------------------------------------------|
| NDM-1  | 40 nM[1][4] (An additional study reports a Ki of 70 nM[8]) |
| VIM-1  | 100 nM[1]                                                  |
| VIM-2  | 680 nM[1]                                                  |
| IMP-1  | 6.3 μM[1]                                                  |

Table 1. In Vitro Enzyme Inhibition Constants for ANT2681.

#### In Vitro Antimicrobial Activity

When combined with meropenem, **ANT2681** dramatically reduces the Minimum Inhibitory Concentrations (MICs) for NDM-producing Enterobacterales, restoring meropenem's activity to clinically relevant levels. A fixed concentration of 8  $\mu$ g/mL of **ANT2681** was determined to be optimal for potentiation.[1]



| Organism Set                                  | Antibiotic      | MIC50 (μg/mL) | MIC90 (μg/mL) |
|-----------------------------------------------|-----------------|---------------|---------------|
| MBL-positive<br>Enterobacterales<br>(n=1,687) | Meropenem alone | >32           | >32           |
| Meropenem +<br>ANT2681 (8 μg/mL)              | 0.25            | 8             |               |
| NDM-producing CRE (n=1,108)                   | Meropenem alone | >32           | >32           |
| Meropenem +<br>ANT2681 (8 μg/mL)              | Not Reported    | 8             |               |

**Table 2.** In Vitro Susceptibility of MBL-Producing Enterobacterales to Meropenem-**ANT2681**.[1] [2][4][5]

#### **Comparative Efficacy**

The combination of Meropenem-**ANT2681** shows highly favorable activity against NDM-positive E. coli when compared to other novel antibiotic combinations, particularly against strains with resistance mechanisms that affect other agents (e.g., PBP3-insertion mutants).

| Antibiotic Combination        | MIC90 against NDM-positive E. coli<br>(μg/mL) |
|-------------------------------|-----------------------------------------------|
| Meropenem + ANT2681 (8 μg/mL) | 1                                             |
| Aztreonam-avibactam           | 4                                             |
| Cefiderocol                   | >32                                           |
| Cefepime-taniborbactam        | >32                                           |

**Table 3.** Comparative Activity of Meropenem-ANT2681.[2][4][5]

## **Key Experimental Protocols**

The characterization of **ANT2681** relies on a standardized workflow progressing from enzymatic assays to in vivo models.





Click to download full resolution via product page

Figure 2. Experimental Workflow for ANT2681 Validation.



## **Enzyme Inhibition Assay (Determination of Ki)**

This assay quantifies the inhibitory potency of **ANT2681** directly against the purified NDM-1 enzyme.

- Enzyme and Reagents: Use purified recombinant NDM-1 enzyme. The substrate is a
  chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon
  hydrolysis.[9][10] A suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing ZnCl<sub>2</sub> is required
  to ensure metallo-β-lactamase activity.[10]
- Procedure: Assays are performed in a 96-well plate format.[9]
  - A fixed concentration of NDM-1 enzyme is pre-incubated with varying concentrations of
     ANT2681 for a defined period at room temperature.
  - $\circ~$  The reaction is initiated by adding a fixed concentration of nitrocefin (typically 50-100  $\mu\text{M}).$  [10]
  - The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at 486-490 nm over time using a microplate reader.[9][10]
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration.
   The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.

#### **Antimicrobial Susceptibility Testing (MIC Determination)**

This method determines the concentration of meropenem, potentiated by **ANT2681**, required to inhibit bacterial growth.

- Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[11][12][13]
- Media and Inoculum: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.[5] Bacterial
  isolates are grown to a logarithmic phase and diluted to achieve a final standardized
  inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.



- Plate Preparation: Serial two-fold dilutions of meropenem are prepared in the microtiter plates. **ANT2681** is added to each well at a fixed concentration (e.g., 8 µg/mL).
- Incubation and Reading: Plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

## In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)

This model assesses the pharmacodynamics of the meropenem-**ANT2681** combination in a mammalian system, mimicking a soft tissue infection.[6][14][15]

- Animal Preparation: Mice (e.g., female ICR/CD1) are rendered neutropenic by intraperitoneal
  injections of cyclophosphamide on days -4 and -1 relative to infection.[16][17] This
  immunosuppression makes the model more susceptible to infection and reliant on the
  antimicrobial agent's efficacy.[14]
- Infection: On day 0, a defined inoculum (e.g., 10<sup>6</sup>-10<sup>7</sup> CFU) of an NDM-producing Enterobacterales strain is injected directly into the thigh muscle of each mouse.[16]
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment regimens are initiated. This involves administering meropenem (subcutaneously) and **ANT2681** (intravenously) at various doses and dosing intervals (dose-ranging and dose-fractionation studies).[6][7]
- Endpoint Analysis: At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[16] Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial load (CFU/thigh).[16][17]
- Pharmacodynamic Goal: The primary outcome is the dose and exposure required to achieve bacteriostasis (no change in bacterial load compared to the start of therapy) or a 1-log<sub>10</sub> reduction in CFU. For ANT2681, the area under the concentration-time curve (AUC) was identified as the key pharmacodynamic index.[6][7] A stasis target was achieved with an ANT2681 AUC of approximately 700 mg·h/liter.[6]

#### The Path to Clinical Relevance



The comprehensive data from in vitro and in vivo studies provide a strong rationale for the clinical development of the meropenem-**ANT2681** combination. The logical progression from identifying the problem of NDM-mediated resistance to demonstrating a viable solution underpins its therapeutic potential.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. journals.asm.org [journals.asm.org]

#### Foundational & Exploratory





- 2. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of β-lactamase function by de novo designed peptide PMC [pmc.ncbi.nlm.nih.gov]
- 10. nitrocefin.com [nitrocefin.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 15. criver.com [criver.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. imquestbio.com [imquestbio.com]
- To cite this document: BenchChem. [ANT2681: A Technical Overview of New Delhi Metalloβ-Lactamase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#ant2681-inhibition-of-new-delhi-metallolactamase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com